3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
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Description
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamides and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
This compound, among other pyrazole derivatives, has been synthesized and characterized for its structure and potential biological activities. For instance, Hassan et al. (2014) and Kumara et al. (2018) have contributed to the synthesis and spectral analysis of similar compounds, revealing their complex structures and establishing their identity through various analytical techniques including NMR, IR, and X-ray crystallography. These studies lay the groundwork for further exploration of their biological activities and potential applications in medicinal chemistry (Hassan, Hafez, & Osman, 2014) (Kumara, Kumar, Kumar, & Lokanath, 2018).
Cytotoxic Activities
Several studies have explored the cytotoxic effects of these compounds against various cancer cell lines, providing insights into their potential use as anticancer agents. Hassan et al. (2015) found that certain pyrazolo[1,5-a]pyrimidines and related Schiff bases show significant cytotoxic activity against human cancer cell lines, suggesting their potential for development into therapeutic agents (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial and Antifungal Activities
Compounds with this structural motif have been investigated for their antimicrobial and antifungal properties. For example, Korkusuz, Yıldırım, & Albayrak (2013) and Yue et al. (2010) have synthesized derivatives that exhibit antimicrobial activity, highlighting their potential as lead compounds in the development of new antimicrobial agents (Korkusuz, Yıldırım, & Albayrak, 2013) (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Antidiabetic Screening
The potential antidiabetic properties of related compounds have been evaluated, indicating their relevance in the search for novel antidiabetic drugs. Lalpara et al. (2021) have performed in vitro screening for antidiabetic activity, suggesting a promising avenue for further research into the therapeutic applications of these compounds (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Molecular Docking and Quantum Chemical Calculations
Research has also delved into the computational aspects, including molecular docking and quantum chemical calculations, to predict the interaction of these compounds with biological targets and to understand their electronic structures. Viji et al. (2020) explored these aspects, providing valuable insights into the molecular basis of their biological activity and guiding the design of more effective drugs (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
properties
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c1-29-17-8-7-13(11-16(17)25(27)28)18-15(19(26)22-20-21-9-10-30-20)12-24(23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFUJEKXQWQFLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide |
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